molecular formula C13H15N3O2 B10851620 N-acetyl-phenylalanyl-glycine-nitrile

N-acetyl-phenylalanyl-glycine-nitrile

Cat. No.: B10851620
M. Wt: 245.28 g/mol
InChI Key: ITHLBMBCVIAAIX-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-phenylalanyl-glycine-nitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acetyl-phenylalanyl-glycine-nitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-phenylalanyl-glycine-nitrile involves the formation of a covalent adduct between the nitrile group and the thiol group of cysteine in the active site of enzymes. This interaction inhibits the enzyme’s activity by blocking the catalytic site, preventing substrate binding and subsequent catalysis . The molecular targets include cysteine proteases such as papain .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-2-acetamido-N-(cyanomethyl)-3-phenylpropanamide

InChI

InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

ITHLBMBCVIAAIX-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC#N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N

Origin of Product

United States

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